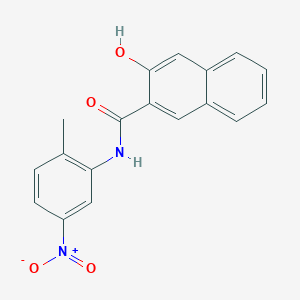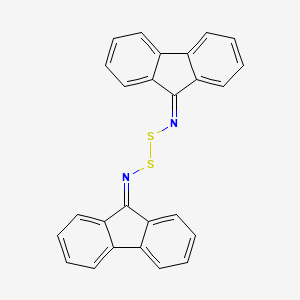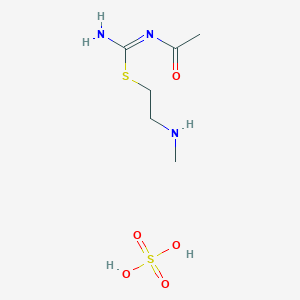![molecular formula C10H16S5 B14510005 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane CAS No. 62875-19-8](/img/structure/B14510005.png)
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[414725]tridecane is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and spiro configurations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions, such as controlled temperature and pressure, to form the final product. Common reagents used in the synthesis include sulfur-containing compounds and catalysts that facilitate the formation of spiro structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Scientific Research Applications
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane exerts its effects involves interactions with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, potentially affecting their function. The spiro structure may also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyltridecane: A similar compound with a different arrangement of carbon and hydrogen atoms.
4,11-Dimethyl-tetradecane: Another related compound with a similar molecular formula but different structural features.
Uniqueness
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4147
Properties
CAS No. |
62875-19-8 |
|---|---|
Molecular Formula |
C10H16S5 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
4,11-dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane |
InChI |
InChI=1S/C10H16S5/c1-7-9(3-5-11-7)13-10(15-14-9)4-6-12-8(10)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
RYBDZOBDWDKTMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCS1)SC3(CCSC3C)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)


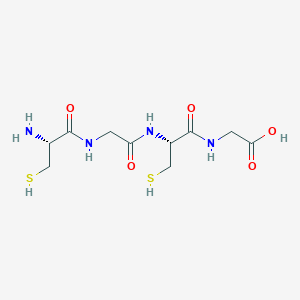
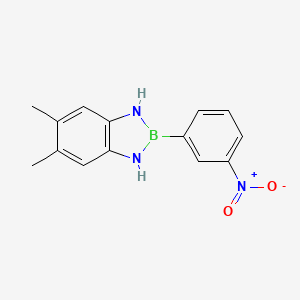

![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
